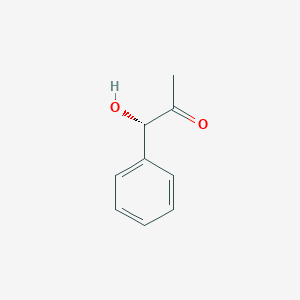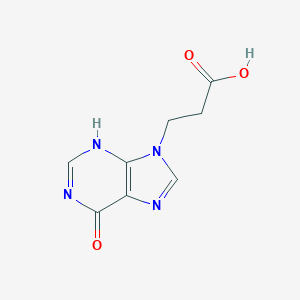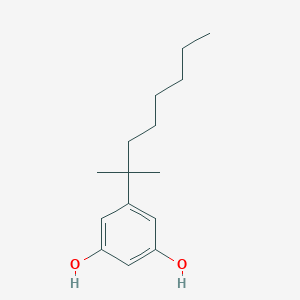
(+)-Phenylacetyl Carbinol
説明
“(+)-Phenylacetyl Carbinol” is a chemical compound that is often associated with the family of carbonyl compounds . It is known for its unique properties and potential applications in various fields .
Synthesis Analysis
The synthesis of “(+)-Phenylacetyl Carbinol” involves complex chemical reactions. One of the commonly used methods for deducing the configuration of otherwise unknown stereogenic, secondary carbinol (alcohol) centers is the 'Mosher ester analysis’ . This method relies on the fact that the protons in diastereomeric a-methoxy-a-trifluoromethylphenylacetic acid (MTPA) esters display different arrays of chemical shifts in their 1H NMR spectra .Molecular Structure Analysis
The molecular structure of “(+)-Phenylacetyl Carbinol” is closely related to its physical and chemical properties. The carbonyl group in the compound has a double bond length of about 1.2 angstroms and a strength of about 176-179 kcal/mol . The length of a carbonyl bond can be correlated with its polarity; the longer the bond, the lower the polarity .Chemical Reactions Analysis
The chemical reactions involving “(+)-Phenylacetyl Carbinol” are diverse and complex. For instance, when a nucleophile attacks an aldehyde or ketone carbon, there is no leaving group – the incoming nucleophile simply ‘pushes’ the electrons in the pi bond up to the oxygen . This type of reaction is called a nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of “(+)-Phenylacetyl Carbinol” are influenced by its molecular structure. For example, the electronegativity of oxygen polarizes the pi bond, allowing the single bonded substituent connected to become electron withdrawing .科学的研究の応用
Cancer Chemoprevention and Treatment
Although not directly related to (+)-Phenylacetyl Carbinol , its structural analogs like indole-3-carbinol have shown potential in cancer chemoprevention and treatment. These compounds regulate cellular signaling pathways and exhibit anti-tumor activities, which could inspire similar applications for (+)-Phenylacetyl Carbinol in the future .
Quantum Dot Synthesis
In the realm of nanotechnology, (+)-Phenylacetyl Carbinol could potentially play a role in the synthesis of quantum dots. Quantum dots are nanoscale semiconductors with unique properties like quantum confinement and band-gap engineering, which are useful in electronics, photonics, and biotechnology .
Branched Nanofibers Development
The compound may find applications in the development of branched nanofibers. These nanofibers have high-specific surface areas and are used in various fields, including textiles, filtration, and biomedical engineering. The unique chemical properties of (+)-Phenylacetyl Carbinol could be beneficial in manipulating the characteristics of these fibers .
Advanced Material Synthesis
(+)-Phenylacetyl Carbinol: could be utilized in the synthesis of advanced materials with specific electrical, mechanical, and chemical properties. Its role in creating new devices and materials through synthetic bottom-up methods could be significant, especially in the field of nanomaterials .
Safety and Hazards
将来の方向性
The future directions for “(+)-Phenylacetyl Carbinol” research could involve further exploration of its potential applications in various fields, such as medicine, electronics, agriculture, and food production . More research is needed to fully understand its biological and pharmacological properties .
特性
IUPAC Name |
(1S)-1-hydroxy-1-phenylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFFNPODXBJBPW-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Phenylacetyl Carbinol | |
CAS RN |
53439-91-1 | |
| Record name | Phenylacetyl carbinol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053439911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-1-hydroxy-1-phenylpropan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLACETYL CARBINOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57T7N5C73Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B29913.png)




